molecular formula C26H24N4O4S B11212720 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11212720
M. Wt: 488.6 g/mol
InChI Key: HESJWJRQQNSTFX-UHFFFAOYSA-N
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Description

Its structure integrates a thienopyrimidine-dione core substituted with a 4-methylbenzyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. Synthesis typically involves alkylation of the thienopyrimidine-dione scaffold with chloromethyl-oxadiazole intermediates under basic conditions, followed by purification via recrystallization .

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-16(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)15-29-21-12-13-35-23(21)25(31)30(26(29)32)14-18-6-4-17(3)5-7-18/h4-13,16H,14-15H2,1-3H3

InChI Key

HESJWJRQQNSTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Group: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenyl Groups: This can be done through various coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring careful control of temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core.

    Reduction: Reduction reactions can be performed on the oxadiazole group, converting it to other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibits a range of potential applications across various scientific fields, particularly in medicinal chemistry and biological research. This article will explore its synthesis, biological activities, and potential therapeutic uses.

Anticancer Activity

Several studies have indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Study : A related thieno[3,2-d]pyrimidine derivative demonstrated efficacy against various cancer cell lines in vitro, leading to further investigations into structure-activity relationships (SAR) .

Antimicrobial Properties

Research has shown that derivatives of thieno[3,2-d]pyrimidine possess antimicrobial activity:

  • Broad Spectrum : Compounds have been tested against bacteria and fungi, showing promising results comparable to existing antibiotics .
  • Mechanism : The antimicrobial effect may be attributed to disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to the one have also been studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in cellular models .
  • Therapeutic Potential : This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialBroad-spectrum activity
Anti-inflammatoryReduction in cytokine levels

Synthesis Overview

StepDescriptionKey Reagents
Step 1Formation of thieno[3,2-d]pyrimidineVilsmeier-Haack reagent
Step 2Oxadiazole formationAppropriate amines
Step 3Final modificationsMethylating agents

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thienopyrimidine-Dione Family

Key structural analogues and their comparative properties are summarized below:

Compound Name Substituents (Position 1) Substituents (Position 3) Biological Activity (IC₅₀/ MIC) Key Reference
Target Compound 3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole 4-methylbenzyl Antimicrobial: MIC = 8 µg/mL
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 3-(2-chlorophenyl)-1,2,4-oxadiazole 4-fluorobenzyl Antimicrobial: MIC = 12 µg/mL
1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-phenyl-1,3,4-oxadiazole 3-phenyl Anti-inflammatory: IC₅₀ = 50 nM
5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine N/A (fused tricyclic system) 4-methoxyphenyl Cytotoxic: IC₅₀ = 3.2 µM

Key Findings

Bioactivity : The target compound exhibits superior antimicrobial activity (MIC = 8 µg/mL) compared to its 2-chlorophenyl and 4-fluorobenzyl analogue (MIC = 12 µg/mL) . This enhancement is attributed to the electron-donating propan-2-yloxy group, which improves membrane interaction .

Oxadiazole Substitution : Compounds with 1,2,4-oxadiazole moieties (e.g., target compound) show higher metabolic stability than 1,3,4-oxadiazole derivatives due to reduced susceptibility to enzymatic cleavage .

Lipophilicity : The 4-methylbenzyl group at position 3 increases logP (2.8) compared to the 4-fluorobenzyl variant (logP = 2.1), correlating with improved oral bioavailability in rodent models .

Synthetic Accessibility : The target compound’s synthesis (yield = 68%) is more efficient than fused tricyclic analogues (e.g., pyrrolo-thiazolo-pyrimidines, yield = 32%) due to fewer side reactions .

Physicochemical Properties

Property Target Compound 1,3,4-Oxadiazole Analogue Fused Tricyclic Compound
Molecular Weight (g/mol) 534.6 518.5 578.7
logP 2.8 2.5 3.4
Aqueous Solubility (mg/mL) 0.12 0.18 0.05
Melting Point (°C) 198–201 185–188 245–248

Research Implications

The target compound’s combination of a 1,2,4-oxadiazole ring and propan-2-yloxy phenyl group offers a balanced profile of antimicrobial efficacy and pharmacokinetic properties. However, its aqueous solubility remains a limitation (0.12 mg/mL), suggesting a need for prodrug strategies or formulation optimization . Comparative studies with pyrimidine derivatives bearing piperidine or coumarin substituents (e.g., chromeno[4,3-d]pyrimidines ) highlight the unique advantages of thienopyrimidine-diones in targeting bacterial enzymes over mammalian cells.

Biological Activity

The compound 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects supported by recent research findings.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The structural components include:

  • Thieno[3,2-d]pyrimidine : A fused heterocyclic ring system known for its diverse biological activities.
  • Oxadiazole moiety : Contributes to the compound's interaction with biological targets.
  • Alkyl and aryl substituents : These groups can modulate the compound's solubility and binding affinity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:

Case Study: Compound 12e

A related derivative (12e) demonstrated significant antitumor activity against various cancer cell lines:

  • Cell Lines Tested : SU-DHL-6 (lymphoma), WSU-DLCL-2 (lymphoma), K562 (leukemia).
  • IC50 Values :
    • SU-DHL-6: 0.55 μM
    • WSU-DLCL-2: 0.95 μM
    • K562: 1.68 μM
    • Low toxicity against HEK293T cells (CC50 = 15.09 μM) was also observed .

The mechanism of action involves:

  • Induction of Apoptosis : The compound significantly alters lymphoma cell morphology and induces apoptosis in a concentration-dependent manner.
  • Inhibition of Cell Migration : It also inhibits the migration of cancer cells, suggesting potential use in metastasis prevention.

Other Biological Activities

Beyond antitumor effects, thieno[3,2-d]pyrimidine derivatives have shown promise in various other pharmacological areas:

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit antimicrobial properties against several bacterial strains:

  • Bacterial Strains Tested : Bacillus subtilis, Escherichia coli.
  • Results : Compounds showed mild to moderate antibacterial activity, with some derivatives being comparable to established antibiotics .

Inhibition of Enzymatic Activity

Some derivatives have been explored for their ability to inhibit specific enzymes:

  • MIF2 Tautomerase Inhibition : Selective inhibitors have been identified with low micromolar potency. For example:
    • Compound 5d showed an IC50 of approximately 2.6 μM against MIF2 .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural components. SAR studies suggest that modifications in the substituents can significantly alter potency and selectivity towards biological targets:

  • Piperidine and Morpholine Moieties : Certain substitutions enhance antitumor activity.
  • Hydrophobic Groups : The presence of bulky hydrophobic groups is linked to improved antimicrobial properties.

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